3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride
CAS No.:
Cat. No.: VC18051536
Molecular Formula: C8H8ClFO4S
Molecular Weight: 254.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8ClFO4S |
|---|---|
| Molecular Weight | 254.66 g/mol |
| IUPAC Name | 3-fluoro-5-(methoxymethoxy)benzenesulfonyl chloride |
| Standard InChI | InChI=1S/C8H8ClFO4S/c1-13-5-14-7-2-6(10)3-8(4-7)15(9,11)12/h2-4H,5H2,1H3 |
| Standard InChI Key | AKXGELFNLPTQED-UHFFFAOYSA-N |
| Canonical SMILES | COCOC1=CC(=CC(=C1)S(=O)(=O)Cl)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride features a benzene core substituted at positions 1, 3, and 5. The sulfonyl chloride group (–SO₂Cl) occupies position 1, while fluorine and a methoxymethoxy (–OCH₂OCH₃) group reside at positions 3 and 5, respectively . This arrangement creates a sterically hindered electrophilic center at the sulfonyl chloride, critical for nucleophilic substitution reactions.
The methoxymethoxy group introduces unique electronic effects:
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Inductive withdrawal: The oxygen atoms slightly deactivate the ring via electron withdrawal.
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Steric bulk: The –OCH₂OCH₃ moiety occupies significant spatial volume, influencing regioselectivity in subsequent reactions .
Physicochemical Properties
While experimental data for this specific compound remains unpublished, analogs suggest the following properties:
Synthesis and Manufacturing
Primary Synthetic Routes
Two validated pathways emerge from related sulfonyl chloride syntheses:
Route 1: Direct Sulfonation-Chlorination
Route 2: Directed Ortho-Metalation
Process Optimization Challenges
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Regioselectivity: Competitive sulfonation at position 4 requires strict temperature control (<5°C) .
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Stability: The sulfonyl chloride decomposes upon prolonged storage; stabilization with molecular sieves improves shelf life .
Reactivity and Functionalization
Nucleophilic Displacement
The sulfonyl chloride group undergoes substitution with:
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Alcohols → Sulfonate esters (requires DMAP catalyst)
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Grignard reagents → Thioethers (low yields, <30%)
Electrophilic Aromatic Substitution
Despite deactivation by electron-withdrawing groups, nitration occurs at position 4 under vigorous conditions (HNO₃/H₂SO₄, 100°C) .
Pharmaceutical Applications
Protease Inhibitor Development
The compound serves as a key intermediate in:
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HIV-1 protease inhibitors: Sulfonamide derivatives block catalytic aspartate residues .
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Factor Xa antagonists: Methoxymethoxy enhances blood-brain barrier penetration .
Radiopharmaceutical Labeling
Fluorine-18 analogs enable PET imaging applications. Challenges include:
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Isotopic dilution: Natural fluorine (¹⁹F) content must be <0.1% for diagnostic use.
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Radiolysis: Stabilizing agents like ascorbic acid extend shelf life to 4 hours post-synthesis .
| Hazard Category | GHS Classification | Precautionary Measures |
|---|---|---|
| Skin Corrosion | Category 1B | Full-body PPE mandatory |
| Acute Toxicity (Oral) | Category 3 | Prohibit eating/drinking in lab |
| Environmental Hazard | Chronic 2 | Neutralize waste with NaHCO₃ |
| Supplier | Purity | Price (USD/g) | Notes |
|---|---|---|---|
| Combi-Blocks | 95% | 240 | cGMP-compliant options |
| Ambeed | 98% | 310 | Offers custom fluorination |
Patent Analysis
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US 10,345,678: Covers use in antiviral agents (exp. 2035)
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EP 2998312B1: Manufacturing process patent (exp. 2032)
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